molecular formula C19H22N2S B5812654 2-{[(2,3,5,6-tetramethylbenzyl)thio]methyl}-1H-benzimidazole

2-{[(2,3,5,6-tetramethylbenzyl)thio]methyl}-1H-benzimidazole

Cat. No. B5812654
M. Wt: 310.5 g/mol
InChI Key: KJGYEFISTIPXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2,3,5,6-tetramethylbenzyl)thio]methyl}-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzimidazole derivatives and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 2-{[(2,3,5,6-tetramethylbenzyl)thio]methyl}-1H-benzimidazole is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-{[(2,3,5,6-tetramethylbenzyl)thio]methyl}-1H-benzimidazole has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to increase the expression of antioxidant enzymes such as SOD and catalase. In addition, it has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[(2,3,5,6-tetramethylbenzyl)thio]methyl}-1H-benzimidazole in lab experiments is its ability to exhibit multiple biological activities. This compound can be used to study the mechanisms of inflammation, oxidative stress, and cancer cell growth. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-{[(2,3,5,6-tetramethylbenzyl)thio]methyl}-1H-benzimidazole. One of the potential areas of research is the development of this compound as a therapeutic agent for the treatment of neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs with similar biological activities. Additionally, the synthesis of analogs of this compound could lead to the discovery of new compounds with improved properties.
Conclusion:
2-{[(2,3,5,6-tetramethylbenzyl)thio]methyl}-1H-benzimidazole is a chemical compound that has shown promising results in scientific research. It exhibits various biological activities and has potential as a therapeutic agent for the treatment of several diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicine.

Synthesis Methods

The synthesis of 2-{[(2,3,5,6-tetramethylbenzyl)thio]methyl}-1H-benzimidazole involves the condensation reaction between 2-(2,3,5,6-tetramethylbenzylthio)acetaldehyde and o-phenylenediamine. This reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of the product can be improved by optimizing the reaction parameters.

Scientific Research Applications

2-{[(2,3,5,6-tetramethylbenzyl)thio]methyl}-1H-benzimidazole has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, antitumor, and antiviral activities. This compound has also been studied for its potential as a radioprotective agent and for the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-[(2,3,5,6-tetramethylphenyl)methylsulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2S/c1-12-9-13(2)15(4)16(14(12)3)10-22-11-19-20-17-7-5-6-8-18(17)21-19/h5-9H,10-11H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGYEFISTIPXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)CSCC2=NC3=CC=CC=C3N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(2,3,5,6-Tetramethylphenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole

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